Triallyl cyanurate (TAC) is a trifunctional monomer widely employed in various scientific research fields due to its unique chemical properties and versatility. [] It is classified as an allyl compound, characterized by three allyl groups attached to a cyanurate ring. [] TAC's primary role in scientific research stems from its ability to act as a crosslinking agent and a comonomer in polymerization reactions, enabling the modification and enhancement of various polymer properties. [, ]
Triallyl cyanurate is synthesized from cyanuric chloride and allyl alcohol, typically in the presence of an alkali hydroxide as a catalyst. It falls under the category of specialty chemicals, with applications spanning plastics, rubbers, and flame retardants. The compound is recognized for its utility in enhancing the properties of polymers, particularly in increasing thermal stability and mechanical strength .
The synthesis of triallyl cyanurate can be achieved through several methods, but the most common involves the reaction of cyanuric chloride with allyl alcohol. The process generally follows these steps:
The molecular structure of triallyl cyanurate consists of a central triazine ring with three allyl groups attached via ether linkages. This configuration imparts unique properties to the compound, including its ability to crosslink with other polymers.
The presence of multiple allyl groups allows for extensive crosslinking capabilities when polymerized, making triallyl cyanurate a valuable component in enhancing material properties.
Triallyl cyanurate undergoes various chemical reactions that are essential for its applications:
The mechanism by which triallyl cyanurate acts primarily revolves around its ability to crosslink with other polymer chains during thermal processing or curing stages. The allyl groups can react with free radicals generated from initiators or heat, forming covalent bonds that enhance the structural integrity and thermal stability of the resultant materials.
Triallyl cyanurate possesses several notable physical and chemical properties:
These properties make it suitable for use in high-temperature applications where stability is crucial.
Triallyl cyanurate finds diverse applications across various industries:
Triallyl cyanurate (TAC), systematically named 2,4,6-triallyloxy-1,3,5-triazine, is a symmetrical triazine derivative with the molecular formula C₁₂H₁₅N₃O₃ [1]. Its core structure consists of a six-membered s-triazine ring, where each nitrogen atom is substituted with an allyloxy (–O–CH₂–CH=CH₂) group [3] [9]. This arrangement confers planarity and electronic uniformity, influencing reactivity and physical properties. TAC’s isomer, triallyl isocyanurate (TAIC), features a 1,3,5-triazinane-2,4,6-trione core with allyl groups attached to nitrogen atoms. While both isomers share the empirical formula C₁₂H₁₅N₃O₃, their structural divergence lies in functional group positioning: TAC contains ester-like linkages (C–O–C), whereas TAIC possesses amide-like linkages (N–C=O) [3] [10]. This distinction profoundly alters their polymerization kinetics and thermal behavior.
Table 1: Structural Comparison of TAC and TAIC
Feature | Triallyl Cyanurate (TAC) | Triallyl Isocyanurate (TAIC) |
---|---|---|
Core Ring | s-Triazine | Isocyanurate (1,3,5-triazinane-trione) |
Functional Groups | Allyloxy (–O–CH₂–CH=CH₂) | Allylamino (–N–CH₂–CH=CH₂) |
Bonding Pattern | C–O–C linkages | N–C=O linkages |
Symmetry | C₃₋ symmetry | C₃₋ symmetry |
Molecular Weight (g/mol) | 249.27 | 249.27 |
TAC synthesis proceeds via nucleophilic aromatic substitution, where cyanuric chloride (C₃N₃Cl₃) reacts sequentially with allyl alcohol (CH₂=CH–CH₂OH). The reaction exploits the differential reactivity of the chlorides: the first substitution occurs at 0–5°C, the second at 20–30°C, and the third at 40–60°C [2] [5]. Each step generates hydrochloric acid (HCl), necessitating controlled conditions to prevent allyl alcohol polymerization or solvent hydrolysis. The stoichiometry follows a 1:3 molar ratio of cyanuric chloride to allyl alcohol, though excess alcohol (10–15%) is used to drive complete substitution [7].
Alkali metal hydroxides (NaOH or KOH) act as HCl scavengers, shifting equilibrium toward product formation. Concentrated aqueous NaOH (30–40%) is added incrementally to maintain pH 8–10, minimizing hydrolysis byproducts [2] [5]. Excess NaOH causes saponification of TAC’s ester bonds, reducing yield. Patents emphasize staged addition: 70% of NaOH is added at 20°C to control exotherms, followed by the remainder at 40°C to complete dehydrochlorination [5] [9]. Sodium hydroxide concentration critically impacts impurity profiles; concentrations below 10% fail to remove organic chlorides, while >40% promote degradation [9].
Table 2: Alkali Hydroxide Optimization in TAC Synthesis
Parameter | Suboptimal Conditions | Optimal Conditions | Effect of Deviation |
---|---|---|---|
NaOH Concentration | <30% or >40% | 30–40% | Hydrolysis or incomplete dehalogenation |
Addition Temperature | Single-phase addition | Staged (20°C → 40°C) | Runaway exotherms or byproduct formation |
Molar Ratio (NaOH:C₃N₃Cl₃) | <3:1 | 3.0–3.3:1 | Residual chlorine in product |
Industrial processes use solvents to dissipate heat and prevent emulsion formation. Early methods employed toluene, but its toxicity and stringent residue limits in electronics-grade TAC led to substitutions. Modern plants utilize aliphatic solvent naphtha (e.g., 6# solvent oil), which has higher boiling points (150–180°C) and lower neurotoxicity [7]. Solvent-free systems are impractical due to viscosity-driven heat transfer limitations. Solvent recovery exceeds 95% via vacuum distillation (80–90°C at 10–15 kPa), reducing both cost and environmental footprint [7].
Crude TAC contains 1,000–5,000 ppm organic chlorides, primarily mono/diallyl chlorotriazines (e.g., C₃N₃Cl(OCH₂CH=CH₂)₂) [9]. These impurities corrode metal catalysts in downstream polymerization. Purification involves:
TAC and TAIC are structural isomers but exhibit divergent behaviors:
Table 3: Functional Differences Between TAC and TAIC
Property | Triallyl Cyanurate (TAC) | Triallyl Isocyanurate (TAIC) |
---|---|---|
Polymerization Rate (120°C) | 0.52 (Relative to TAIC) | 1.0 (Reference) |
Mineralization by O₃/UV | 9% in 30 min | 70% in 30 min |
Flame Retardancy | Moderate (18.9% flame time reduction) | High (19% reduction at 5 wt.%) |
Electrochemical Stability | Forms unstable cathode films | Creates protective SEI on cathodes |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: